molecular formula C20H25N5O4S2 B2923241 1-(3-methoxyphenyl)-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-30-7

1-(3-methoxyphenyl)-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2923241
CAS No.: 872595-30-7
M. Wt: 463.57
InChI Key: AMLMSKRPUQXVDW-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 1,3,4-thiadiazole scaffold substituted with a 2-morpholinoethylthio group and a 3-methoxyphenyl moiety. The morpholinoethylthio substituent introduces a hydrophilic morpholine ring (C₄H₉NO), which may enhance solubility and influence pharmacokinetic properties, while the 3-methoxyphenyl group contributes electronic and steric effects that could modulate target binding .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S2/c1-28-16-4-2-3-15(12-16)25-13-14(11-17(25)26)18(27)21-19-22-23-20(31-19)30-10-7-24-5-8-29-9-6-24/h2-4,12,14H,5-11,13H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLMSKRPUQXVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound includes several key functional groups that contribute to its biological activity. It features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the morpholinoethyl side chain enhances its solubility and bioavailability.

Biological Activity Overview

Recent research has highlighted various biological activities associated with compounds similar to this one, particularly those containing thiadiazole moieties. The following sections summarize key findings regarding its cytotoxicity, antibacterial properties, and potential mechanisms of action.

Cytotoxic Activity

A significant focus has been placed on the cytotoxic effects of thiadiazole derivatives. In a study evaluating several derivatives, compounds containing thiadiazole showed promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's structure allows it to interact effectively with cellular targets, leading to apoptosis in cancer cells.

CompoundCell LineIC50 (µM)
1HeLa29
2MCF-773

The above table illustrates that derivatives similar to our compound exhibit significant cytotoxicity, suggesting potential for further development as anticancer agents .

Antibacterial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties. Studies indicate that compounds with similar structures can inhibit the growth of various Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Inhibition of Enzymatic Activity : The thiadiazole moiety may inhibit specific enzymes involved in cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives. For instance:

  • A study found that a series of thiadiazole-based compounds demonstrated significant antitumor activity through in vitro assays against HeLa and MCF-7 cell lines .
  • Another investigation highlighted the potential antibacterial effects against Staphylococcus aureus, indicating a broad spectrum of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents on Thiadiazole Pyrrolidine Substituents Molecular Formula Molecular Weight Key Features Ref.
Target Compound : 1-(3-Methoxyphenyl)-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 2-Morpholinoethylthio 3-Methoxyphenyl C₂₃H₂₈N₆O₄S₂ (inferred) ~532.6 (estimated) Morpholine enhances solubility; 3-methoxy group modulates electronic effects.
N-(5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2-(1,3-Dioxolan-2-yl)ethylthio 3-Methoxyphenyl C₁₉H₂₂N₄O₅S₂ 450.5 1,3-Dioxolane improves metabolic stability; smaller molecular weight.
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Methoxymethyl 3-Methoxyphenyl C₁₆H₁₈N₄O₄S 362.4 Compact structure; methoxymethyl may reduce steric hindrance.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl 4-Fluorophenyl C₁₆H₁₇FN₄O₂S 360.4 Fluorine increases electronegativity; isopropyl enhances lipophilicity.
(E)-N-(5-(Cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Cinnamylthio 4-Methoxyphenyl C₂₃H₂₂N₄O₃S₂ 466.6 Bulky cinnamyl group may hinder membrane permeability; extended π-system.

Structural and Functional Insights:

Substituent Effects on Solubility: The target compound’s morpholinoethylthio group likely improves aqueous solubility compared to lipophilic substituents like isopropyl () or cinnamylthio (). Morpholine’s tertiary amine and oxygen atoms facilitate hydrogen bonding with water . Conversely, methoxymethyl () and 1,3-dioxolane () substituents balance hydrophilicity and metabolic stability.

This contrasts with the electron-withdrawing 4-fluorophenyl group in , which may alter binding affinity . Bulkier groups like cinnamylthio () introduce steric hindrance, possibly reducing binding efficiency but improving selectivity .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~532.6) compared to analogs (e.g., 362.4 in ) may limit oral bioavailability, as per Lipinski’s Rule of Five. However, the morpholine group could mitigate this by improving solubility .

Q & A

Q. What are the key synthetic strategies for constructing the 1,3,4-thiadiazole ring in this compound?

The 1,3,4-thiadiazole core is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method, followed by pH adjustment to precipitate intermediates . Alternative routes involve cyclocondensation of N-acylthiosemicarbazides with α-haloketones in acidic or basic media.

Q. How is the (2-morpholinoethyl)thio group introduced into the thiadiazole ring?

The thioether linkage is formed via nucleophilic substitution. A thiolate intermediate (generated from 1,3,4-thiadiazole-2-thiol using K₂CO₃) reacts with 2-morpholinoethyl chloride in DMF at room temperature. This alkylation step requires anhydrous conditions to minimize hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies methoxyphenyl protons (δ 3.8–4.0 ppm), morpholino protons (δ 2.4–3.2 ppm), and thiadiazole carbons (δ 160–170 ppm).
  • HRMS : Confirms molecular formula (e.g., C₁₉H₂₄N₄O₃S₂).
  • HPLC : Validates purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What initial biological screening protocols are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Tools like Gaussian or ORCA model cyclization energetics, while machine learning (e.g., ICReDD’s reaction path search) prioritizes experimental conditions, reducing trial-and-error .

Q. What mechanistic insights exist for the formation of the pyrrolidine-5-one moiety?

The pyrrolidine ring forms via intramolecular cyclization of a β-ketoamide precursor. Isotopic labeling (¹⁵N/¹³C) tracks nitrogen migration during cyclization. Acid catalysis (e.g., H₂SO₄) stabilizes the transition state, as shown in analogous oxazole syntheses .

Q. How do structural modifications impact bioactivity?

  • SAR studies : Replacing the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) enhances antimicrobial activity but increases cytotoxicity.
  • Thioether vs. sulfone : Oxidation of the thioether to sulfone reduces membrane permeability, lowering efficacy .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response curves : Confirm activity thresholds (e.g., IC₅₀ vs. MIC).
  • Membrane permeability assays : Use Caco-2 monolayers to differentiate true activity from transport artifacts.
  • Metabolite profiling : LC-MS identifies degradation products that may skew results .

Q. How to design stable formulations for in vivo studies?

  • Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes.
  • Plasma stability : Incubate compound in mouse plasma (37°C, 24 hours) and quantify degradation via HPLC. Adjust prodrug strategies if instability is observed .

Methodological Considerations

Q. What are the best practices for scaling up synthesis?

  • Process intensification : Replace batch reactors with flow chemistry for thiadiazole cyclization (improves heat transfer).
  • Green chemistry : Substitute POCl₃ with PCl₃/TBAB in safer solvent systems (e.g., MeCN/H₂O) .

Q. How to validate target engagement in cellular assays?

  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate target proteins.
  • CETSA : Cellular thermal shift assay monitors target protein melting shifts upon compound binding .

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